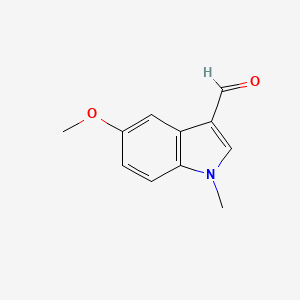

5-methoxy-1-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNAEHQJIMREFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358951 | |

| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39974-94-2 | |

| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 5-methoxyindole. The synthetic strategy involves:

-

N-methylation of 5-methoxyindole: The initial step focuses on the introduction of a methyl group at the N1 position of the indole ring to yield 1-methyl-5-methoxyindole.

-

Vilsmeier-Haack Formylation: The subsequent step is the formylation of the N-methylated intermediate at the C3 position to afford the target compound, this compound.

This synthetic route is efficient and provides good overall yields. The logical relationship of this pathway is illustrated in the diagram below.

chemical and physical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. The information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Chemical and Physical Properties

This compound is a substituted indole derivative. Indole and its analogs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 39974-94-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | Brown solid | [1] |

| Melting Point | 133-136 °C | [1] |

| Boiling Point | 357.9 ± 22.0 °C (Predicted) | [1] |

| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Air Sensitive | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the N-methylation of 5-methoxy-1H-indole followed by formylation at the C3 position. A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative method adapted from general procedures for the Vilsmeier-Haack formylation of indoles.

Step 1: N-methylation of 5-methoxy-1H-indole (Not detailed in search results)

A general method for N-methylation of indoles involves deprotonation with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF), followed by the addition of a methylating agent such as methyl iodide.

Step 2: Vilsmeier-Haack Formylation of 5-methoxy-1-methyl-1H-indole

-

Reagents and Materials:

-

5-methoxy-1-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

-

Sodium hydroxide (NaOH) solution (aqueous)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This in situ reaction forms the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 5-methoxy-1-methyl-1H-indole in a minimal amount of anhydrous DCM or DCE.

-

Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Basify the aqueous solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 8-9.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Experimental Protocol: Purification

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[3] The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectral Data

| Technique | Data | Source |

| ¹H NMR | A ¹H NMR spectrum has been reported, showing characteristic peaks for the indole ring protons, the methoxy group, the N-methyl group, and the aldehyde proton.[3] | [3] |

| ¹³C NMR | Data not explicitly found in the search results for the target compound. However, related indole structures show characteristic shifts for the indole carbons and the carbonyl carbon of the aldehyde. | N/A |

| IR Spectroscopy | Data not explicitly found for the target compound. Expected characteristic peaks would include C=O stretching for the aldehyde, C-O stretching for the methoxy group, and aromatic C-H stretching. | N/A |

| Mass Spectrometry | Data not explicitly found for the target compound. The expected molecular ion peak [M]⁺ would be at m/z 189.21. | N/A |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been detailed in the available literature, the indole-3-carbaldehyde scaffold is known to be a versatile precursor for compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5]

Derivatives of indole-3-carbaldehyde have been investigated for their potential to inhibit various enzymes and modulate cellular signaling pathways. For instance, some indole derivatives have shown inhibitory activity against enzymes like xanthine oxidase.[5]

Given the established role of indole derivatives in cancer research, a plausible, albeit hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the NF-κB pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses and cell survival, and its dysregulation is a hallmark of many cancers.

This diagram illustrates a potential mechanism where an indole-3-carbaldehyde derivative could exert anti-inflammatory or anticancer effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes. It is crucial to note that this is a generalized pathway and experimental validation is required to confirm such activity for this compound.

Conclusion

This compound is a readily synthesizable compound with potential for further chemical modification to explore a range of biological activities. The provided data and protocols offer a foundation for researchers to build upon in their investigations of this and related indole derivatives. Further studies are warranted to fully elucidate its spectral characteristics, optimize its synthesis, and, most importantly, to explore its potential as a therapeutic agent by screening for various biological activities and understanding its mechanism of action at the molecular level.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the synthetic indole derivative, 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document furnishes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.92 | s | - | 1H | CHO |

| 7.78 | d | 2.4 | 1H | Ar-H |

| 7.59 | s | - | 1H | Ar-H |

| 7.22 | d | 9.2 | 1H | Ar-H |

| 6.98-6.95 | m | - | 1H | Ar-H |

| 3.89 | s | - | 3H | OCH₃ |

| 3.82 | s | - | 3H | NCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) Data

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire data at a proton frequency of 400 MHz or higher.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire data at a carbon frequency of 100 MHz or higher.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure firm and uniform contact between the sample and the crystal using the pressure clamp.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde, aromatic C-H stretches, and the C-O stretch of the methoxy group.

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to obtain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Biological Landscape of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family, a class of heterocyclic compounds widely recognized for their presence in biologically active molecules. While direct and extensive research into the specific biological activities of this compound is limited, its structural similarity to other bioactive indoles and its role as a chemical intermediate suggest its potential significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known attributes of this compound, with a primary focus on its role as a precursor in the synthesis of molecules with therapeutic potential. Due to the scarcity of direct biological data, this guide also extensively references the activities of its close structural analog, 5-methoxy-1H-indole-3-carbaldehyde, to infer potential areas of interest and to provide a broader context for its utility.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The indole nucleus is a key feature in the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biological relevance. The addition of a methoxy group at the 5-position and a methyl group at the 1-position of the indole ring, along with a carbaldehyde group at the 3-position, as seen in this compound, creates a molecule with specific electronic and steric properties that can be exploited in chemical synthesis.

This compound is primarily utilized as a building block in the synthesis of more complex molecules. The aldehyde functional group is particularly reactive and serves as a key handle for elaboration into a variety of other functionalities and for the construction of larger molecular frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Number | 42267-83-4 |

| Appearance | Not extensively documented, likely a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Biological Activity and Therapeutic Potential (Inferred)

Direct studies on the biological activity of this compound are not widely available in the current scientific literature. However, the biological activities of compounds synthesized from its close analog, 5-methoxy-1H-indole-3-carbaldehyde, provide strong indications of its potential applications in drug discovery. This parent compound is a reactant in the synthesis of various agents with a range of therapeutic activities.

Anticancer Applications

Derivatives of 5-methoxy-1H-indole-3-carbaldehyde have been investigated for their potential as anticancer agents. For instance, it is a precursor in the synthesis of tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators. TDO is an enzyme involved in tryptophan metabolism, and its inhibition can enhance anti-tumor immunity.

Anti-inflammatory and Antioxidant Properties

Indole-3-carboxaldehyde derivatives have been synthesized and evaluated for their antioxidant potential[1]. These compounds are often assessed for their ability to scavenge free radicals and inhibit lipid peroxidation, which are key processes in inflammation and cellular damage.

Antibacterial and Antifungal Activity

The indole scaffold is a common feature in many antimicrobial compounds. 5-Methoxy-1H-indole-3-carbaldehyde has been used as a starting material for the development of new antibacterial agents. The resulting molecules are then tested against various bacterial strains to determine their efficacy.

Experimental Protocols

As specific experimental protocols for the biological evaluation of this compound are not available, this section provides a generalized workflow for the synthesis and preliminary screening of derivatives based on this scaffold.

General Synthetic Workflow for Derivative Synthesis

The following diagram illustrates a typical synthetic workflow starting from an indole-3-carbaldehyde to generate a library of derivatives for biological screening.

Caption: A generalized workflow for the synthesis and screening of derivatives.

Example Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol is a standard method for assessing the antioxidant activity of newly synthesized compounds.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Preparation of Test Compounds: Dissolve the synthesized indole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each concentration of the test compound.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Signaling Pathways (Hypothetical)

While the direct molecular targets of this compound are unknown, its derivatives are being investigated for their effects on various signaling pathways implicated in disease. For example, TDO inhibitors derived from its parent compound would impact the kynurenine pathway, which is relevant in cancer immunology.

The following diagram illustrates a simplified representation of how a hypothetical derivative could influence a cancer-related signaling pathway.

Caption: A hypothetical mechanism of action for a derivative.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is currently lacking, the diverse activities of molecules synthesized from its close analog underscore the importance of this indole scaffold. Future research should focus on the direct biological evaluation of this compound and its simple derivatives to elucidate their intrinsic pharmacological properties. Such studies would provide a more complete understanding of its potential and could uncover novel lead compounds for various diseases. The synthetic accessibility and reactive aldehyde handle of this compound make it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

References

A Technical Guide to 5-methoxy-1-methyl-1H-indole-3-carbaldehyde: A Key Intermediate in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. While extensive research into a direct mechanism of action for this specific molecule is not publicly available, its significance in the field of medicinal chemistry is well-established. This technical guide elucidates the primary role of this compound as a crucial synthetic intermediate and building block for a diverse range of biologically active molecules. We will explore the synthesis of various therapeutic agents derived from this scaffold, their mechanisms of action, and relevant experimental data.

Introduction: The Role of this compound in Drug Discovery

This compound, a derivative of indole-3-carbaldehyde, is primarily recognized for its utility in organic synthesis. The indole moiety is a privileged scaffold in drug discovery, appearing in numerous natural products, alkaloids, and synthetic drugs. The methoxy group at the 5-position and the methyl group at the 1-position of the indole ring in this compound modify its electronic properties and reactivity, making it a versatile precursor for targeted synthesis.

While direct biological activity and a specific mechanism of action for this compound are not documented, it serves as a foundational structure for developing compounds with a wide array of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2]

Synthetic Utility and Pathways

The primary value of this compound lies in the reactivity of its aldehyde group, which can readily undergo various chemical transformations to create more complex molecules. It is a key reactant in the synthesis of compounds targeting a range of diseases.[3]

Key Synthetic Applications:

-

Tryptophan Dioxygenase (TDO) Inhibitors: Used as a reactant in the synthesis of TDO inhibitors, which are being explored as potential anticancer immunomodulators.[4]

-

RNA Polymerase II Inhibitors: Employed in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, relevant for cancer therapy.[3]

-

Antibacterial Agents: Serves as a starting material for the development of novel antibacterial compounds.

-

Antiandrogens: Utilized in the synthesis of antiandrogens for conditions like prostate cancer.[4]

-

Fluorescent Neuroactive Probes: A key component in creating fluorescent probes for brain imaging applications.[3]

Below is a diagram illustrating the role of this compound as a central precursor in the synthesis of various bioactive derivatives.

Mechanisms of Action of Key Derivatives

While the title compound is a precursor, its derivatives have well-defined mechanisms of action.

Tryptophan Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes tryptophan, an essential amino acid. In the context of cancer, TDO is often overexpressed in tumors, leading to a depletion of tryptophan in the tumor microenvironment. This tryptophan depletion suppresses the activity of immune cells, such as T cells, allowing the tumor to evade the immune system.

Derivatives of this compound have been synthesized to act as TDO inhibitors. By blocking the action of TDO, these inhibitors prevent the breakdown of tryptophan, thereby restoring the function of immune cells in the tumor microenvironment and promoting an anti-tumor immune response.

The signaling pathway affected by TDO inhibitors is depicted below.

References

A Comprehensive Overview of the Synthesis, Properties, and Biological Significance

An In-depth Technical Guide on 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a prominent feature in a vast array of biologically active natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position and a methyl group at the 1-position, combined with a reactive carbaldehyde group at the 3-position, makes this molecule a valuable intermediate for the synthesis of more complex chemical entities with potential therapeutic applications. This document provides a detailed account of its discovery, synthesis, and known biological context.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal historical papers. Its development is intrinsically linked to the broader exploration of indole chemistry, particularly the Vilsmeier-Haack reaction, a key method for the formylation of electron-rich aromatic and heteroaromatic compounds. The systematic application of this reaction to various substituted indoles, including 5-methoxy-1-methylindole, led to the synthesis and characterization of this specific carbaldehyde. Its existence is confirmed through its entry in chemical databases such as PubChem (CID 925973) and its characterization in various chemical synthesis studies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 42234-96-8 |

| Appearance | Not explicitly documented, likely a solid |

| Solubility | Not explicitly documented, likely soluble in organic solvents |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the indole nucleus.

General Reaction Scheme

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C3 position of the indole ring.

Detailed Experimental Protocol

Materials:

-

5-methoxy-1-methylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (or another suitable solvent)

-

Sodium acetate or sodium carbonate solution

-

Ice

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The temperature should be maintained at or below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) occurs during this step.

-

Formylation Reaction: Dissolve 5-methoxy-1-methylindole in a suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium acetate or sodium carbonate until the pH is basic. The product will often precipitate as a solid. If it does not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: This is a generalized protocol. The specific molar ratios of reactants, reaction times, and temperatures would need to be optimized for this particular substrate.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activities and signaling pathways of this compound. However, the broader class of indole-3-carbaldehyde derivatives has been investigated for various therapeutic properties.

Indole-containing compounds are known to exhibit a wide range of biological effects, including anticancer, antioxidant, and anti-inflammatory activities.[2][3] For instance, some indole-3-carbaldehyde analogues have been synthesized and evaluated for their antioxidant potential using methods like the DPPH free radical scavenging assay.[2]

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these interactions.

Given the structural similarity to other bioactive indoles, it is plausible that this compound could serve as a precursor for compounds with interesting pharmacological profiles. Further research is required to elucidate its specific biological targets and mechanisms of action.

Data Presentation

Due to the limited specific research on this compound, there is no quantitative biological data to present in a tabular format at this time.

Conclusion

This compound is a readily accessible indole derivative, synthesized primarily through the Vilsmeier-Haack reaction. While its own biological profile is largely unexplored, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Further investigation into its biological activities and mechanisms of action is warranted to fully realize its potential in drug discovery and development. Professionals in the field are encouraged to consider this compound as a starting point for the synthesis of new libraries of indole-based molecules for biological screening.

References

An In-depth Technical Guide to the Solubility and Stability of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, with a focus on its solubility and stability. Due to the limited availability of public experimental data for this specific compound, this document outlines detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under different stress conditions. The provided methodologies are based on established industry standards and are intended to guide researchers in generating the necessary data for drug development and other scientific applications. Furthermore, this guide presents a logical framework for data interpretation and includes visualizations of experimental workflows and a plausible degradation pathway.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The presence of the methoxy group at the 5-position and the N-methylation can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in medicinal chemistry, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening, as well as predicting its shelf-life and degradation products.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |

| Molecular Weight | 189.21 g/mol | PubChem |

| Appearance | Brown solid | ChemicalBook |

| Melting Point | 133-136 °C | ChemicalBook |

| Water Solubility | Insoluble | ChemicalBook |

| Air Sensitivity | Air Sensitive | ChemicalBook |

Solubility Profile

Quantitative solubility data for this compound in a range of common organic solvents is not currently available in the public domain. The following table provides a template for the presentation of such data once determined experimentally. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents.

Table 1: Quantitative Solubility of this compound (Hypothetical Data)

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 78.5 | 25 | < 0.1 (To be determined) | < 0.0005 (To be determined) |

| Ethanol | 24.6 | 25 | (To be determined) | (To be determined) |

| Methanol | 32.7 | 25 | (To be determined) | (To be determined) |

| Acetone | 20.7 | 25 | (To be determined) | (To be determined) |

| Dichloromethane | 8.9 | 25 | (To be determined) | (To be determined) |

| Ethyl Acetate | 6.0 | 25 | (To be determined) | (To be determined) |

| Acetonitrile | 37.5 | 25 | (To be determined) | (To be determined) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | (To be determined) | (To be determined) |

| N,N-Dimethylformamide (DMF) | 36.7 | 25 | (To be determined) | (To be determined) |

| Tetrahydrofuran (THF) | 7.6 | 25 | (To be determined) | (To be determined) |

| Toluene | 2.4 | 25 | (To be determined) | (To be determined) |

| Hexane | 1.9 | 25 | (To be determined) | (To be determined) |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

3.1.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. It is reported to be air-sensitive.[1] A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways.

Table 2: Stability of this compound under Stress Conditions (Hypothetical Data)

| Stress Condition | Time | Assay (%) | Purity (%) | Degradation Products |

| Acidic (0.1 M HCl, 60 °C) | 0 h | 100.0 | 99.8 | - |

| 24 h | (To be determined) | (To be determined) | (To be determined) | |

| 48 h | (To be determined) | (To be determined) | (To be determined) | |

| Basic (0.1 M NaOH, 60 °C) | 0 h | 100.0 | 99.8 | - |

| 24 h | (To be determined) | (To be determined) | (To be determined) | |

| 48 h | (To be determined) | (To be determined) | (To be determined) | |

| Oxidative (3% H₂O₂, RT) | 0 h | 100.0 | 99.8 | - |

| 24 h | (To be determined) | (To be determined) | (To be determined) | |

| 48 h | (To be determined) | (To be determined) | (To be determined) | |

| Thermal (80 °C, solid state) | 0 h | 100.0 | 99.8 | - |

| 7 days | (To be determined) | (To be determined) | (To be determined) | |

| 14 days | (To be determined) | (To be determined) | (To be determined) | |

| Photolytic (ICH Q1B, solid state) | 0 h | 100.0 | 99.8 | - |

| Exposed | (To be determined) | (To be determined) | (To be determined) | |

| Dark Control | (To be determined) | (To be determined) | (To be determined) |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

4.1.1. Materials

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven for thermal stress

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

4.1.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at specified time points, neutralize, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at specified time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep at room temperature.

-

Withdraw samples at specified time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Simultaneously, store a control sample protected from light.

-

After the exposure period, dissolve both samples and analyze by HPLC.

-

Potential Degradation Pathway

The indole nucleus is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. A plausible oxidative degradation pathway for this compound could involve the formation of an oxindole derivative.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been reported, many indole derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where an indole derivative could act as an inhibitor of a protein kinase, a common mechanism of action for this class of compounds in drug discovery.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a clear roadmap for the experimental determination of these critical parameters. The outlined protocols for solubility and stability testing will enable researchers to generate the necessary data to support the advancement of this compound in drug discovery and development programs. The provided visualizations offer a clear understanding of the experimental workflows and potential chemical transformations of the molecule. It is imperative that the hypothetical data presented in the tables be replaced with experimentally determined values to ensure a comprehensive and accurate profile of this promising indole derivative.

References

The Therapeutic Potential of Indole-3-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of a promising class of therapeutic compounds.

Indole-3-carbaldehyde, a naturally occurring metabolite of tryptophan, and its synthetic derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry. The inherent biological activity of the indole nucleus, combined with the reactive aldehyde functionality, provides a unique platform for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide offers a comprehensive overview of the current landscape of indole-3-carbaldehyde derivatives, focusing on their potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.

Anticancer Applications

Indole-3-carbaldehyde derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[1] Their mechanisms of action often involve the modulation of critical signaling pathways and the inhibition of key enzymes involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

A range of indole-3-carbaldehyde derivatives, including chalcones and sulfonohydrazides, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] | |

| Sulfonohydrazide | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [2] |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [2] | |

| Palladium(II) Complex | [PdCl(L)(PPh₃)] where HL = indole-3-carbaldehyde thiosemicarbazone | HepG-2 (Liver) | 22.8 | [3] |

| Indole Curcumin | Methoxy substituted indole curcumin | HeLa (Cervical) | 4 | [4] |

| Methoxy substituted indole curcumin | Hep-2 (Laryngeal) | 12 | [4] | |

| Methoxy substituted indole curcumin | A549 (Lung) | 15 | [4] | |

| 4-Nitro-indole-3-carboxaldehyde (NICA) | 4-nitro-indole-3-carboxaldehyde | A549 (Lung) | Not specified | [5] |

Mechanism of Action: Modulation of Signaling Pathways

A primary mechanism by which indole derivatives exert their anticancer effects is through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[5] The PI3K/Akt/mTOR and NF-κB signaling pathways are prominent targets.[5]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is often hyperactivated in cancer. Indole-3-carbinol (I3C), a related compound, and its derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole-3-carbaldehyde derivatives.

The NF-κB pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Indole derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[5]

Caption: Inhibition of the NF-κB signaling pathway by indole-3-carbaldehyde derivatives.

Antimicrobial and Antiviral Applications

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] Indole-3-carbaldehyde derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[4][6]

Quantitative Data: Antimicrobial Activity

Hydrazone and semicarbazone derivatives of indole-3-carbaldehyde have shown notable antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values against various microorganisms are presented below.

| Derivative Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazone | Indole anisic acid hydrazides | Staphylococcus aureus | 6.25-100 | [7] |

| Indole anisic acid hydrazides | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7] | |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [8] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [8] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [8] | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [8] |

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives in combating viral infections. A derivative of indole-3-carboxylic acid has shown a reliable antiviral effect against SARS-CoV-2 in vitro.[9][10] At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus.[9][10] Furthermore, indole-3-carboxaldehyde itself has been shown to inhibit the excessive secretion of IFN-α induced by the respiratory syncytial virus (RSV).[11] Another study found that 3-indoleacetonitrile, a related indole derivative, exerts profound antiviral activity against a broad spectrum of influenza A viruses.[12]

| Derivative | Virus | Activity | Concentration | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of replication | 52.0 µM | [9][10][13] |

| Indole-3-carboxaldehyde | Respiratory Syncytial Virus (RSV) | Moderate inhibition of IFN-α secretion | Dose-dependent | [11] |

| 3-Indoleacetonitrile | Influenza A Virus | Profound antiviral activity | Not specified | [12] |

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[1][14]

Anti-inflammatory Mechanism

Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[15] It can also reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16] This anti-inflammatory effect is partly mediated through the inhibition of the TLR4/NF-κB/p38 signaling pathway.[16]

Caption: Anti-inflammatory mechanism of indole-3-carboxaldehyde.

Antioxidant Activity

Several novel indole-3-carboxaldehyde derivatives have been synthesized and evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[14] Certain Schiff base derivatives have shown superior antioxidant activity compared to the standard antioxidant, ascorbic acid.[17]

Neuroprotective Applications

Neurodegenerative diseases represent a significant global health challenge. Derivatives of indole-3-carbinol, a closely related compound, have shown promise in protecting neurons from damage.[1] While direct research on indole-3-carbaldehyde is emerging, the neuroprotective potential of the indole scaffold is well-documented.

Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by mimicking the activity of brain-derived neurotrophic factor (BDNF).[18][19] They induce the phosphorylation of Akt and activate antioxidant defense mechanisms.[18][19] Furthermore, I3C has been shown to mitigate cognitive and memory impairment in animal models by reducing oxidative stress, suppressing inflammation, and modulating the cholinergic pathway.[20] Some indole-3-carboxyaldehyde thiosemicarbazone derivatives have also been investigated for their anticholinesterase properties, which are relevant to the treatment of Alzheimer's disease.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbaldehyde derivatives.

Synthesis of Indole-3-Carbaldehyde Schiff Bases (General Procedure)

This protocol describes a general method for the synthesis of Schiff bases from indole-3-carbaldehyde and various aryl amines.

-

Dissolve equimolar quantities (e.g., 0.01 mol) of indole-3-carbaldehyde and the desired substituted aryl amine in 20 mL of dry ethanol in a round-bottom flask.

-

Add 1-2 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the indole-3-carbaldehyde derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Prepare Solutions: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add Sample: Add 100 µL of the different concentrations of the test compound or standard to the wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

Indole-3-carbaldehyde and its derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy across a range of biological targets, coupled with their synthetic tractability, makes them an attractive area for further investigation in drug discovery. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. mdpi.com [mdpi.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. [PDF] Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 21. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: Physicochemical Properties and Synthesis of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics and a common synthetic route for 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various biologically active compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

Synthetic Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles. This protocol outlines the synthesis of this compound from 5-methoxy-1-methyl-1H-indole.

Materials and Reagents

-

5-methoxy-1-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Heating mantle with temperature control

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Experimental Procedure

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with continuous stirring. The reaction is highly exothermic and the temperature should be maintained below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: A solution of 5-methoxy-1-methyl-1H-indole in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and hydrolyze the intermediate iminium salt. This should be done in a fume hood as the quenching process can be vigorous. The resulting mixture is stirred until the evolution of gas ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and workup process.

Methodological & Application

Application Notes and Protocols for 5-methoxy-1-methyl-1H-indole-3-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. Its indole scaffold, substituted with an electron-donating methoxy group at the 5-position and a methyl group at the 1-position, coupled with the reactive aldehyde functionality at the 3-position, makes it a key intermediate for the synthesis of a diverse range of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, including Knoevenagel condensation, Schiff base formation, and Wittig reactions. These reactions are instrumental in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Key Synthetic Applications

The reactivity of the aldehyde group in this compound allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This reaction is widely employed for the synthesis of diverse heterocyclic and carbocyclic compounds.[1]

General Reaction Scheme:

Figure 1: General workflow for Knoevenagel condensation.

Application Example 1: Reaction with Malononitrile

The reaction of this compound with malononitrile, an active methylene compound, in the presence of a basic catalyst like piperidine or L-proline, yields 2-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)malononitrile. This product can serve as a precursor for various heterocyclic compounds.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of indole-3-carbaldehyde with malononitrile involves dissolving equimolar amounts of the aldehyde and malononitrile in a suitable solvent such as ethanol.[2] A catalytic amount of a weak base, like piperidine, is then added, and the mixture is stirred at room temperature.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can be collected by filtration, washed with a cold solvent, and dried. For instance, a similar reaction using 5-cyano indolealdehyde and malononitrile with L-proline as a catalyst in ethanol at 60°C yielded the product in 96% yield.[1]

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

| 5-cyano indolealdehyde | Malononitrile | L-proline | Ethanol | 60°C | 96% | [1] |

Application Example 2: Reaction with Rhodanine-3-acetic acid

The Knoevenagel condensation with rhodanine-3-acetic acid is a key step in the synthesis of various biologically active molecules. The resulting products are often evaluated for their therapeutic potential.

Experimental Protocol:

A general method involves the condensation of an aromatic aldehyde with rhodanine in the presence of a catalyst. For example, a mixture of the aldehyde and rhodanine can be refluxed in a solvent like ethanol with a catalytic amount of a base. The product can then be isolated by filtration upon cooling.

Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

General Reaction Scheme:

Figure 2: General workflow for Schiff base formation.

Application Example: Reaction with Substituted Amines

The reaction of this compound with various primary amines, such as substituted anilines or amino acids, yields the corresponding Schiff bases. These products are often investigated for their biological activities. For instance, a Schiff base derived from 5-methoxy-1H-indole-3-carbaldehyde and 5-(4-methoxyphenyl)thiazol-2-amine was synthesized with a high yield.[3]

Experimental Protocol:

A general procedure involves dissolving equimolar amounts of this compound and the primary amine in a suitable solvent, such as ethanol. A catalytic amount of an acid, like glacial acetic acid, is added, and the mixture is refluxed.[3] The reaction progress is monitored by TLC. After completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| 5-methoxy-1H-indole-3-carbaldehyde | 5-(4-methoxyphenyl)thiazol-2-amine | Sulfuric Acid (catalytic) | Dry Ethanol | 93% | [3] |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction is highly versatile and allows for the formation of C=C double bonds with good control over stereochemistry in some cases.

General Reaction Scheme:

Figure 3: General workflow for the Wittig reaction.

Application Example: Synthesis of Indole-3-acrylic Acid Esters

The reaction of this compound with a stabilized phosphonium ylide, such as ethyl (triphenylphosphoranylidene)acetate, can be used to synthesize the corresponding ethyl 3-(5-methoxy-1-methyl-1H-indol-3-yl)acrylate. These α,β-unsaturated esters are valuable intermediates in organic synthesis.

Experimental Protocol:

A general one-pot aqueous Wittig reaction can be performed by adding the aldehyde, an α-bromoester, and triphenylphosphine to a saturated aqueous solution of sodium bicarbonate.[4] The mixture is stirred vigorously for a set period, after which the product is extracted with an organic solvent, dried, and purified.

Application in the Synthesis of Bioactive Molecules

This compound is a precursor for the synthesis of various biologically active compounds. For example, indole derivatives have been investigated as tubulin polymerization inhibitors, which are a class of anticancer agents.[5][6] The synthesis of such molecules often involves one of the key reactions described above.

Illustrative Signaling Pathway (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a bioactive molecule synthesized from this compound, for instance, a tubulin polymerization inhibitor.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. sciepub.com [sciepub.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for Vilsmeier-Haack formylation of 5-methoxy-1-methyl-1H-indole

Application Note: Vilsmeier-Haack Formylation of 5-methoxy-1-methyl-1H-indole

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[1][2][3][4] Indole and its derivatives are excellent substrates for this reaction, typically undergoing formylation at the electron-rich C3 position to yield valuable indole-3-carboxaldehydes. These products serve as crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. This application note provides a detailed experimental protocol for the Vilsmeier-Haack formylation of 5-methoxy-1-methyl-1H-indole to produce 5-methoxy-1-methyl-1H-indole-3-carbaldehyde.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich indole ring at the C3 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.

Caption: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-methoxy-1-methyl-1H-indole | Reagent Grade (≥98%) | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Sigma-Aldrich |

| Phosphorus oxychloride (POCl₃) | Reagent Grade (≥99%) | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Fisher Scientific |

| Sodium Acetate (NaOAc) | ACS Reagent (≥99%) | Sigma-Aldrich |

| Diethyl ether (Et₂O) | ACS Reagent | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house |

| Brine (Saturated NaCl solution) | Laboratory Grade | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Procedure

Caption: Experimental workflow for the formylation reaction.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

-

Reaction with Indole: Dissolve 5-methoxy-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the resulting mixture vigorously for 30 minutes. Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.

-

Extraction and Drying: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) as the reagents are sensitive to moisture.

-

The quenching step is exothermic; perform it slowly and with efficient cooling.

Data Presentation

Reaction Parameters and Yield

| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 5-methoxy-1-methyl-1H-indole | POCl₃, DMF | 0 to RT | 2 - 4 | 85-95 (Estimated) |

Yield is estimated based on typical Vilsmeier-Haack reactions of substituted indoles.

Product Characterization: this compound

| Property | Data |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.92 (s, 1H), 7.78 (d, J = 2.4 Hz, 1H), 7.59 (s, 1H), 7.22 (d, J = 9.2 Hz, 1H), 6.98-6.95 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H) ppm. |

| ¹³C NMR (Predicted) | δ 184.5 (CHO), 156.0 (C-5), 138.0 (C-7a), 132.0 (C-3a), 125.0 (C-2), 118.0 (C-3), 112.0 (C-6), 110.0 (C-4), 101.0 (C-7), 55.7 (OCH₃), 33.0 (NCH₃) ppm. |

| Mass Spec (Expected) | [M+H]⁺ = 190.0817 |

References

5-Methoxy-1-methyl-1H-indole-3-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Molecules

FOR IMMEDIATE RELEASE